molecular formula C23H32N2O5 B11597261 4-{[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B11597261
M. Wt: 416.5 g/mol
InChI Key: NXWOVKANWDNHDO-UHFFFAOYSA-N
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Description

4-({4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals

Preparation Methods

The synthesis of 4-({4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common method includes the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol derivative. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-({4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, allowing it to effectively bind to its targets. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives, such as:

Properties

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C23H32N2O5/c1-5-30-20-12-17(6-7-19(20)27-2)15-24-8-10-25(11-9-24)16-18-13-21(28-3)23(26)22(14-18)29-4/h6-7,12-14,26H,5,8-11,15-16H2,1-4H3

InChI Key

NXWOVKANWDNHDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC

Origin of Product

United States

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